molecular formula C₁₂H₂₁NO₉ B1139811 2-O-Methyl-b-D-N-acetylneuraminic acid CAS No. 23755-35-3

2-O-Methyl-b-D-N-acetylneuraminic acid

Cat. No.: B1139811
CAS No.: 23755-35-3
M. Wt: 323.3
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-Methyl-b-D-N-acetylneuraminic acid: is a synthetic analogue of N-acetylneuraminic acid, a naturally occurring sialic acid. Sialic acids are a family of nine-carbon acidic monosaccharides typically found as terminal residues of glycoproteins and glycolipids on cell surfaces. This compound is significant in various biological processes due to its structural similarity to naturally occurring sialic acids.

Mechanism of Action

Biochemical Analysis

Cellular Effects

2-O-Methyl-b-D-N-acetylneuraminic acid has the ability to specifically target viral infections by interacting with viral glycoproteins responsible for cellular recognition and entry. It is also used to study the binding of the influenza virus, hemagglutinin, and metal ions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it is used as a model compound to study the binding of the influenza virus, hemagglutinin, and metal ions .

Metabolic Pathways

This compound is involved in the sialic acid biosynthesis pathway . This pathway involves several enzymes and cofactors, and the compound can interact with them in various ways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-O-Methyl-b-D-N-acetylneuraminic acid can be synthesized by the chemical modification of D,L-erythro-2,3,4,6-tetrahydro sialic acid with methyl bromoacetate in the presence of sodium methoxide . The product is then purified by crystallization from a dichloromethane and methanol mixture .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process may include steps such as reaction optimization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-O-Methyl-b-D-N-acetylneuraminic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-O-Methyl-b-D-N-acetylneuraminic acid has several scientific research applications, including:

    Chemistry: Used in the synthesis of complex carbohydrates and glycosylation reactions.

    Biology: Studied for its role in cellular interactions and signaling pathways.

    Medicine: Investigated for its potential in developing antiviral medications and treatments for neurodegenerative disorders, cancer, and inflammatory diseases.

    Industry: Utilized in the development of pharmaceutical drugs and research chemicals.

Comparison with Similar Compounds

  • N-Acetylneuraminic acid
  • N-Glycolylneuraminic acid
  • Deaminated neuraminic acid
  • Neuraminic acid

Comparison: 2-O-Methyl-b-D-N-acetylneuraminic acid is unique due to its O-methylation, which distinguishes it from other sialic acids. This modification enhances its stability and makes it a valuable tool for studying sialic acid-related biological processes and developing therapeutic agents .

Biological Activity

2-O-Methyl-b-D-N-acetylneuraminic acid (2-O-MeNeu5Ac) is a synthetic derivative of N-acetylneuraminic acid (Neu5Ac), a naturally occurring sialic acid. This compound has garnered significant attention in biochemical and biomedical research due to its structural modifications that enhance its biological activity, particularly in the context of viral interactions and immune modulation.

  • Chemical Formula : C₇H₁₁NO₅
  • Molecular Weight : Approximately 307.25 g/mol
  • Structure : The methylation at the 2-position alters its binding properties and biological activity compared to its parent compound, Neu5Ac.

Interaction with Viral Proteins

One of the primary biological activities of 2-O-MeNeu5Ac is its role as a receptor mimic for influenza virus hemagglutinin. This interaction is crucial as hemagglutinin is responsible for the virus's attachment to host cells. Studies have shown that 2-O-MeNeu5Ac can inhibit viral infectivity by binding to hemagglutinin, thereby preventing the virus from entering host cells .

Immune Modulation

Research indicates that 2-O-MeNeu5Ac may influence immune responses. Sialic acids are known to play roles in cell signaling and immune evasion mechanisms. The methylated form can potentially enhance resistance to enzymatic cleavage by sialidases, which are enzymes that remove sialic acids from glycoproteins and glycolipids, thus affecting immune recognition .

The mechanism of action for 2-O-MeNeu5Ac primarily involves:

  • Binding Affinity : It exhibits millimolar dissociation constants when interacting with hemagglutinins from various influenza virus strains, indicating a strong binding affinity .
  • Inhibition of Viral Pathways : By mimicking natural sialic acids, it disrupts viral infection pathways, thereby reducing the ability of viruses to infect host cells .

Antiviral Research

Due to its structural properties, 2-O-MeNeu5Ac serves as a model compound in antiviral research. It is utilized in the design of inhibitors targeting viral neuraminidases, which are critical for viral replication and spread .

Glycobiology Studies

In glycobiology, this compound aids in studying cell surface interactions involving glycoproteins and glycolipids. Its unique structure allows researchers to explore how modifications influence biological processes such as cell-cell recognition and signaling .

Case Studies and Experimental Findings

StudyFocusFindings
Influenza Virus Binding Examined binding affinities of various sialic acid derivativesFound that 2-O-MeNeu5Ac significantly inhibits hemagglutinin-mediated entry of influenza viruses .
Immune Response Modulation Investigated effects on immune cell signalingDemonstrated potential enhancement of immune evasion mechanisms due to resistance against sialidases .
Therapeutic Applications Evaluated efficacy as an antiviral agentShowed promising results in inhibiting viral replication in vitro .

Properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7+,8+,9+,10+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRVVFURCKKXOD-AGNBLMTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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